3-Bromo-5-fluoro-4-nitrobenzamide
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Overview
Description
3-Bromo-5-fluoro-4-nitrobenzamide is an organic compound with the molecular formula C7H4BrFN2O3 It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-nitrobenzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring.
Amidation: The conversion of the resulting compound to benzamide.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and fluorinating agents for fluorination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The nitro, bromo, and fluoro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-Bromo-5-fluoro-4-aminobenzamide .
Scientific Research Applications
3-Bromo-5-fluoro-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms may enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluoro-5-nitrobenzoic acid
- 3-Bromo-4-fluoro-5-nitrobenzene
- 3-Bromo-5-nitrobenzamide
Uniqueness
3-Bromo-5-fluoro-4-nitrobenzamide is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H4BrFN2O3 |
---|---|
Molecular Weight |
263.02 g/mol |
IUPAC Name |
3-bromo-5-fluoro-4-nitrobenzamide |
InChI |
InChI=1S/C7H4BrFN2O3/c8-4-1-3(7(10)12)2-5(9)6(4)11(13)14/h1-2H,(H2,10,12) |
InChI Key |
QQICEQSHIXMSND-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(=O)N |
Origin of Product |
United States |
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